Moxonidine
Overview
Description
Moxonidine is a centrally acting antihypertensive drug with a distinctive mode of action, primarily acting through the stimulation of imidazoline I1 receptors, with a secondary action on α2-adrenoceptors. This dual action contributes to its effectiveness in lowering blood pressure by reducing peripheral vascular resistance and sympathetic activity without causing many of the side effects associated with other centrally acting antihypertensives (Ernsberger et al., 1993).
Synthesis Analysis
Moxonidine is synthesized from acetamidine hydrochloride through a multi-step process involving cyclization, nitration, chlorination, reduction, addition, dehydration, alcoholysis, and salt formation. The overall yield of this synthesis process is reported as 24.8%, with phosphorus oxychloride used as the chlorinating agent and iron powder as the reducing agent (Wu Yin & A. Middle, 2001).
Molecular Structure Analysis
Moxonidine's molecular structure is characterized by a unique combination of an imidazoline ring and a pyrimidine ring, which is critical for its selective action on imidazoline receptors. This structural specificity provides moxonidine with greater than 30-fold affinity for imidazoline I1 receptors over α2-adrenoceptors, contributing to its pharmacological profile and therapeutic efficacy (C. Fenton et al., 2012).
Chemical Reactions and Properties
Moxonidine interacts with imidazoline I1 receptors, leading to a reduction in sympathetic nerve activity and peripheral vascular resistance. It also demonstrates a high selectivity for I1-imidazoline sites in various tissues and species, significantly more so than for α2-adrenoceptors. This selectivity is pivotal for its antihypertensive action and is demonstrated through competitive inhibition studies (P. Ernsberger et al., 1993).
Physical Properties Analysis
The physical properties of moxonidine contribute to its pharmacokinetic profile. It is rapidly absorbed after oral administration, with a bioavailability of 88% and a maximum antihypertensive effect occurring 3-4 hours post-administration. Moxonidine is mostly excreted unchanged in the urine, indicating minimal metabolism and highlighting its efficient renal elimination pathway (C. Fenton et al., 2012).
Chemical Properties Analysis
Moxonidine's chemical properties, including its affinity for imidazoline I1 receptors and minimal activity at α2-adrenoceptors, underpin its pharmacological actions. These properties enable moxonidine to decrease peripheral sympathetic activity, resulting in a decrease in peripheral vascular resistance and blood pressure. Furthermore, moxonidine's interaction with imidazoline receptors is central to its antihypertensive effect, which is augmented by its ability to modulate second messenger systems in the brain, affecting cAMP and phosphoinositide turnover (S. Regunathan & D. Reis, 1994).
Scientific Research Applications
Neurophysiological Activity : Moxonidine inhibits presympathetic neurons, indicating alpha2-adrenoceptor agonist activity, which is significant in neurological research and treatment (Hayar & Guyenet, 2000).
Antihypertensive Agent : It acts as a centrally acting antihypertensive agent and shows beneficial effects in conditions like obesity, metabolic syndrome, and target organ protection, especially in the heart and kidneys (Karlafti et al., 2013).
Metabolic Syndrome and Obesity : Moxonidine reduces blood pressure and improves the metabolic profile in obese rats, suggesting potential benefits for individuals with metabolic syndrome X (Mukaddam-Daher et al., 2003).
Type 2 Diabetes : It lowers elevated glucose levels and arterial blood pressures in animal models of type 2 diabetes, demonstrating its potential for managing this condition (Yakubu-Madus et al., 1999).
Cardiac Arrhythmia : Moxonidine reduces sympathetic tone and increases the threshold for inducing cardiac arrhythmia in guinea pigs, making it potentially useful in cardiac arrhythmia treatment (Mest et al., 1995).
Hypertension Management : Chronic therapy with Moxonidine inhibits resting sympathetic vasoconstrictor drive and its reflex responses in essential hypertension patients (Greenwood et al., 2000).
Renal Actions : Its renal actions may be mediated by atrial natriuretic peptide (ANP), showing significant implications in renal health and hypertension (Mukaddam-Daher & Gutkowska, 2000).
Cardiovascular Diseases : Moxonidine effectively reduces blood pressure in hypertensive patients and may be suitable for treating other cardiovascular diseases with increased sympathetic nerve activity (Wenzel et al., 1998).
Sympathicolysis in Essential Hypertension : It produces sympathicolysis with beneficial effects on hemodynamics and coronary circulation in patients with essential hypertension (Mitrović et al., 2001).
Peripheral Vasoconstrictive Effect : Moxonidine has a stronger peripheral vasoconstrictive effect than generally recognized, impacting arterial pressure regulation (Kawada et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNJAUFVNXKLIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045170 | |
Record name | Moxonidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Moxonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09242 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Stimulation of central alpha 2-adrenergic receptors is associated with sympathoadrenal suppression and subsequent reduction of blood pressure. As this class was further explored it was discovered that sympathoadrenal activity can also be suppressed by a second pathway with a newly discovered drug target specific to imidazolines. Specifically, moxonidine binds the imidazoline receptor subtype 1 (I1) and to a lesser extent αlpha-2-adrenoreceptors in the RSV causing a reduction of sympathetic activity, reducing systemic vascular resistance and thus arterial blood pressure. Moreover, since alpha-2-adrenergic receptors are considered the primary molecular target that facilitates the most common side effects of sedation and dry mouth that are elicited by most centrally acting antihypertensives, moxonidine differs from these other centrally acting antihypertensives by demonstrating only low affinity for central alpha-2-adrenoceptors compared to the aforementioned I1-imidazoline receptors. | |
Record name | Moxonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09242 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Moxonidine | |
CAS RN |
75438-57-2 | |
Record name | Moxonidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75438-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moxonidine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075438572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moxonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09242 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moxonidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOXONIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC6X0L40GW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Moxonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041938 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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